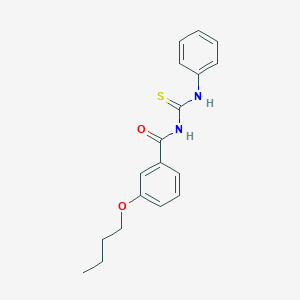![molecular formula C21H18FN3OS B313949 1-[4-(4-fluorophenyl)-5-(5-methyl-2-thienyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B313949.png)
1-[4-(4-fluorophenyl)-5-(5-methyl-2-thienyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-fluorophenyl)-5-(5-methyl-2-thienyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone is a complex organic compound that features a triazole ring, a fluorophenyl group, a methylthiophenyl group, and a phenyl group
Preparation Methods
The synthesis of 1-[4-(4-fluorophenyl)-5-(5-methyl-2-thienyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Attachment of the Methylthiophenyl Group: This can be done via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene derivative.
Final Assembly: The final step involves the condensation of the triazole intermediate with an ethanone derivative to form the target compound.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[4-(4-fluorophenyl)-5-(5-methyl-2-thienyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(4-fluorophenyl)-5-(5-methyl-2-thienyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-fluorophenyl)-5-(5-methyl-2-thienyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to 1-[4-(4-fluorophenyl)-5-(5-methyl-2-thienyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone include:
- 1-[4-(4-chlorophenyl)-5-(5-methylthiophen-2-yl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone
- 1-[4-(4-bromophenyl)-5-(5-methylthiophen-2-yl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone
- 1-[4-(4-methoxyphenyl)-5-(5-methylthiophen-2-yl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone
These compounds share similar core structures but differ in the substituents on the phenyl ring. The uniqueness of this compound lies in its specific fluorophenyl group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H18FN3OS |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
1-[4-(4-fluorophenyl)-3-(5-methylthiophen-2-yl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone |
InChI |
InChI=1S/C21H18FN3OS/c1-14-8-13-19(27-14)21-24(17-11-9-16(22)10-12-17)20(15(2)26)23-25(21)18-6-4-3-5-7-18/h3-13,21H,1-2H3 |
InChI Key |
YINDKLIKTDWVQF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C2N(C(=NN2C3=CC=CC=C3)C(=O)C)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=CC=C(S1)C2N(C(=NN2C3=CC=CC=C3)C(=O)C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(3,4-dimethoxybenzylidene)amino]phenyl}propanamide](/img/structure/B313868.png)
![2-[4-[(3,4-Dimethylphenyl)iminomethyl]-2-methoxyphenoxy]acetamide](/img/structure/B313869.png)
![N-[(4-chlorophenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B313870.png)
![N-[(3-chlorophenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B313871.png)
![3-chloro-N-[(2-fluorophenyl)carbamothioyl]benzamide](/img/structure/B313873.png)
![N-[(4-ethoxyphenyl)carbamothioyl]-3-methoxybenzamide](/img/structure/B313877.png)
![N-[(4-ethoxyphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B313879.png)
![N-[(6-methylpyridin-2-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B313880.png)
![N-[(6-methylpyridin-2-yl)carbamothioyl]-3-propoxybenzamide](/img/structure/B313882.png)
![N-[(2,5-dimethylphenyl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B313883.png)

![N-[(2-methylphenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B313886.png)
![N-[(2,5-dimethylphenyl)carbamothioyl]-3-ethoxybenzamide](/img/structure/B313887.png)
![N-[(4-acetylphenyl)carbamothioyl]-3-methoxybenzamide](/img/structure/B313888.png)
